molecular formula C14H19NO4 B2489954 Methyl 4-(2-morpholinoethoxy)benzoate CAS No. 92501-87-6

Methyl 4-(2-morpholinoethoxy)benzoate

Cat. No.: B2489954
CAS No.: 92501-87-6
M. Wt: 265.309
InChI Key: QNUQDDPNECMPAT-UHFFFAOYSA-N
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Description

General Context of Benzoate (B1203000) Esters and Morpholine (B109124) Motifs in Chemical Synthesis and Biological Inquiry

Benzoate esters are a class of organic compounds that are widely recognized for their diverse biological activities. nih.gov The ester functional group can be found in numerous pharmacologically active compounds, where it can influence properties such as solubility, stability, and bioavailability. nih.gov In drug design, the benzoate scaffold is often utilized in the synthesis of a wide array of therapeutic agents, including those with anti-inflammatory, antimicrobial, and even anticancer properties. researchgate.netpreprints.org The versatility of the benzoate ring allows for various substitutions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets. researchgate.net

Similarly, the morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. researchgate.net This heterocyclic amine is valued for its ability to improve aqueous solubility and metabolic stability, which are crucial pharmacokinetic properties. researchgate.net The presence of both a hydrogen bond acceptor (the oxygen atom) and a basic nitrogen atom within the morpholine ring allows for specific interactions with biological macromolecules. researchgate.net Consequently, morpholine derivatives have been successfully developed for a range of therapeutic areas, including as anticancer, anti-inflammatory, and antiviral agents. researchgate.net

Historical Perspective and Evolution of Research on Structurally Related Compounds

The scientific journey leading to the investigation of Methyl 4-(2-morpholinoethoxy)benzoate is built upon decades of research into its constituent chemical motifs. Early investigations into simple benzoate esters revealed their utility as flavoring agents, fragrances, and preservatives. nih.govthegoodscentscompany.com However, their role in medicinal chemistry expanded significantly as researchers began to explore the biological activities of more complex derivatives. researchgate.net

The morpholine moiety has a rich history in drug discovery, with its incorporation into various approved drugs. researchgate.net For instance, the anti-inflammatory drug, (4-(2-morpholinoethoxy)phenyl)methanone, was found to be a potent derivative in its class. researchgate.net The continuous exploration of morpholine-containing compounds has demonstrated their potential to modulate the activity of a wide range of biological targets. researchgate.net

A pivotal area of research that has driven interest in compounds like this compound is the development of Selective Estrogen Receptor Modulators (SERMs). researchgate.net The essential pharmacophore of many SERMs includes an aminoethoxyphenyl group, which imparts antagonistic activity at the estrogen receptor. researchgate.net This has led to the synthesis and study of numerous compounds bearing this structural feature.

Scope and Significance of Investigating this compound and its Analogues

The primary significance of investigating this compound lies in its role as a key intermediate in the synthesis of potential SERMs. researchgate.net Researchers have focused on the synthesis and characterization of this compound and its analogues, such as those containing pyrrolidine (B122466) and piperidine (B6355638) rings in place of morpholine, to create a library of building blocks for the development of new therapeutic agents. researchgate.net

The synthesis of these ester intermediates, rather than their corresponding free acids, is considered more convenient for subsequent chemical modifications. researchgate.net The table below outlines the key intermediates synthesized in a notable study, highlighting the systematic approach to exploring the chemical space around this scaffold.

Compound IDCyclized Amino GroupChemical Name
9a PyrrolidineMethyl 4-[2-(1-pyrrolidinyl)ethoxy]benzoate
9b PiperidineMethyl 4-[2-(1-piperidinyl)ethoxy]benzoate
9c MorpholineThis compound

Data sourced from a study on the synthesis of key intermediates for Selective Estrogen Receptor Modulators. researchgate.net

The detailed spectral characterization of these compounds, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, provides a crucial foundation for their use in further drug discovery efforts. researchgate.net The availability of these well-characterized intermediates facilitates the synthesis of more complex molecules with potential applications in treating conditions such as osteoporosis and breast cancer, where estrogen receptor modulation plays a key role. researchgate.net The research into this compound and its analogues, therefore, represents a strategic approach to advancing the field of medicinal chemistry by providing versatile and well-documented building blocks for the creation of novel bioactive compounds. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(2-morpholin-4-ylethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-14(16)12-2-4-13(5-3-12)19-11-8-15-6-9-18-10-7-15/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUQDDPNECMPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Methyl 4 2 Morpholinoethoxy Benzoate and Analogues

Strategies for the Esterification of 4-Hydroxybenzoic Acid Derivatives

The initial step in the synthesis of the target compound often involves the esterification of a 4-hydroxybenzoic acid derivative. Several methods are available for this transformation, each with its own advantages and limitations.

One of the most common methods is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid researchgate.net. This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed researchgate.net.

Another approach involves the O-alkylation of carboxylates . This can be achieved by reacting the carboxylic acid with an alkylating agent, such as an alkyl halide, in the presence of a base organic-chemistry.org. For instance, dimethylcarbonate can serve as a green and nontoxic methylating reagent in a base-catalyzed reaction that proceeds under mild conditions organic-chemistry.org.

Enzymatic esterification presents a green alternative to chemical methods. Lipases, such as that from Candida rugosa, can catalyze the direct esterification of benzoic acid in an organic medium, providing good yields nih.gov. This method avoids the use of harsh acidic or basic conditions.

A summary of common esterification strategies is presented in the table below.

Esterification MethodReagents and ConditionsKey Features
Fischer-Speier EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄), HeatReversible, often requires excess alcohol or water removal researchgate.net.
O-AlkylationAlkylating Agent (e.g., Dimethylcarbonate), BaseCan be performed under mild conditions organic-chemistry.org.
Enzymatic EsterificationLipase (e.g., Candida rugosa), Organic SolventGreen chemistry approach, avoids harsh reagents nih.gov.

Introduction of the 2-Morpholinoethoxy Moiety via Alkylation and Etherification Reactions

The introduction of the 2-morpholinoethoxy group is typically achieved through a Williamson ether synthesis . This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base masterorganicchemistry.comfrancis-press.com. In the context of synthesizing Methyl 4-(2-morpholinoethoxy)benzoate, this would involve the reaction of methyl 4-hydroxybenzoate with a 2-morpholinoethyl halide (e.g., 2-chloroethylmorpholine or 2-bromoethylmorpholine).

The Williamson ether synthesis is an SN2 reaction, and its efficiency is influenced by several factors, including the nature of the alkylating agent, the strength of the base, the solvent, and the reaction temperature masterorganicchemistry.com. Primary alkyl halides are preferred as they minimize the competing elimination reaction masterorganicchemistry.com. The choice of solvent is also crucial, as it can significantly influence the reaction rate and selectivity masterorganicchemistry.com.

Total Synthesis Approaches for this compound and its Structural Isomers

The total synthesis of this compound can be achieved by a two-step process: the esterification of 4-hydroxybenzoic acid followed by the Williamson ether synthesis to introduce the 2-morpholinoethoxy side chain.

A representative synthetic route is as follows:

Esterification: 4-Hydroxybenzoic acid is reacted with methanol in the presence of an acid catalyst to form methyl 4-hydroxybenzoate.

Etherification: The resulting methyl 4-hydroxybenzoate is then treated with 4-(2-chloroethyl)morpholine in the presence of a base like potassium carbonate in a suitable solvent such as acetone or DMF to yield this compound nih.gov.

A similar strategy can be employed for the synthesis of structural isomers, for example, by starting with 3-hydroxybenzoic acid to ultimately produce methyl 3-(2-morpholinoethoxy)benzoate. The synthesis of a fluorescent histamine H3 receptor ligand, Bodilisant, involved the alkylation of methyl 4-hydroxybenzoate with a piperidine-containing alkyl halide, demonstrating a parallel synthetic strategy nih.gov.

Synthesis of Precursors and Key Intermediates (e.g., Methyl 4-(2-bromoethoxy)benzoate)

The synthesis of Methyl 4-(2-bromoethoxy)benzoate can be accomplished by reacting methyl 4-hydroxybenzoate with 1,2-dibromoethane in the presence of a base. This intermediate can then be reacted with morpholine (B109124) to yield the final product.

Derivatization Strategies for the Generation of Diverse this compound Analogues (e.g., Dihydroxy- and Methoxy-Substituted Derivatives)

To explore the structure-activity relationships of this compound, various analogues can be synthesized. This is typically achieved by starting with appropriately substituted benzoic acid derivatives.

Dihydroxy-substituted derivatives can be prepared starting from dihydroxybenzoic acids. For example, 3,4-dihydroxybenzoic acid or 3,5-dihydroxybenzoic acid can be esterified and then subjected to the Williamson ether synthesis to introduce the 2-morpholinoethoxy side chain.

Methoxy-substituted derivatives can be synthesized from methoxy-substituted hydroxybenzoic acids. For instance, vanillic acid (4-hydroxy-3-methoxybenzoic acid) can be used as a starting material. The synthesis of gefitinib, an anticancer drug, involves the alkylation of methyl 3-hydroxy-4-methoxybenzoate, which serves as a relevant example of derivatization nih.govmdpi.com.

The following table summarizes some starting materials for the synthesis of substituted analogues:

Desired AnalogueStarting Benzoic Acid Derivative
Methyl 3,4-dihydroxy-5-(2-morpholinoethoxy)benzoate3,4,5-Trihydroxybenzoic acid (Gallic acid)
Methyl 3-hydroxy-4-(2-morpholinoethoxy)benzoate3,4-Dihydroxybenzoic acid
Methyl 4-hydroxy-3-(2-morpholinoethoxy)benzoate3,4-Dihydroxybenzoic acid
Methyl 3-methoxy-4-(2-morpholinoethoxy)benzoate4-Hydroxy-3-methoxybenzoic acid (Vanillic acid)

Optimization of Reaction Conditions and Process Efficiency in Benzoate (B1203000) Ether Synthesis

For the esterification step, the use of solid acid catalysts can offer advantages over traditional homogeneous catalysts like sulfuric acid, as they are often more environmentally friendly, reusable, and lead to easier product purification mdpi.com. Microwave-assisted esterification has also been shown to significantly reduce reaction times and improve energy efficiency researchgate.net.

In the Williamson ether synthesis , process intensification can be achieved by carefully selecting the reaction parameters. The choice of solvent can have a significant impact on the reaction rate and selectivity. For instance, polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions. The use of phase-transfer catalysts can also enhance the reaction rate, especially in biphasic systems francis-press.com.

Recent advancements have explored a catalytic Williamson ether synthesis (CWES) at high temperatures, which allows for the use of weaker alkylating agents and minimizes salt production, contributing to a greener process researchgate.net.

An overview of optimization strategies is provided in the table below.

Reaction StepOptimization StrategyBenefits
EsterificationUse of solid acid catalystsReusability, easier purification, environmentally friendly mdpi.com.
EsterificationMicrowave-assisted synthesisReduced reaction time, improved energy efficiency researchgate.net.
EtherificationChoice of polar aprotic solvents (e.g., DMF, DMSO)Increased reaction rate masterorganicchemistry.com.
EtherificationUse of phase-transfer catalystsEnhanced reaction rate in biphasic systems francis-press.com.
EtherificationCatalytic Williamson Ether Synthesis (CWES)Use of weaker alkylating agents, reduced salt waste researchgate.net.

Advanced Structural Characterization and Crystallographic Analysis

Spectroscopic Characterization of Methyl 4-(2-morpholinoethoxy)benzoate and Related Compounds

Spectroscopic methods are fundamental in determining the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed insights into the compound's atomic arrangement and functional groups.

A study detailing the synthesis and spectral characterization of a series of methyl 4-[2-(cyclized amino)ethoxy]benzoate esters, including the target compound, has been reported. This research provides valuable spectroscopic data for a comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. For this compound, the following spectral data would be anticipated:

¹H NMR: The spectrum would show distinct signals for the aromatic protons of the benzoate (B1203000) ring, the methyl protons of the ester group, and the methylene protons of the ethoxy and morpholine (B109124) groups. The chemical shifts and coupling patterns of these signals provide information about their electronic environment and connectivity.

¹³C NMR: The ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the morpholinoethoxy side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, key absorption bands would include:

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (ester)A strong absorption band typically in the range of 1715-1730 cm⁻¹.
C-O (ester and ether)Strong absorptions in the 1000-1300 cm⁻¹ region.
C-H (aromatic and aliphatic)Stretching vibrations typically observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
C-N (amine)Stretching vibrations in the 1000-1250 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show the molecular ion peak (M⁺) corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of specific bonds within the molecule. This fragmentation pattern can be used to confirm the structure.

Single-Crystal X-ray Diffraction Studies of this compound Derivatives

As of the current literature survey, a single-crystal X-ray diffraction study specifically for this compound has not been reported. However, crystallographic studies on related benzoate derivatives provide a framework for understanding the potential solid-state structure of this compound.

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method yields crucial information, including:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ) define the basic repeating unit of the crystal.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles they form.

For instance, studies on other methyl benzoate derivatives have revealed common crystal packing motifs and intermolecular interactions that could be analogous to those in this compound.

Analysis of Molecular Conformation and Stereochemical Attributes

The molecular conformation and stereochemistry of this compound are dictated by the rotational freedom around its single bonds. The morpholinoethoxy side chain, in particular, can adopt various conformations. The morpholine ring typically exists in a chair conformation. The orientation of the benzoate group relative to the ethoxy linker and the conformation of the ethoxy chain itself would be key stereochemical features.

Without experimental data from a single-crystal X-ray diffraction study, the preferred conformation in the solid state remains speculative. Computational modeling techniques could be employed to predict the most stable conformations in the gas phase or in solution.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The way molecules of this compound pack in a crystal is governed by a variety of non-covalent intermolecular interactions. While specific data for this compound is unavailable, analysis of related structures allows for an informed discussion of the potential interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, it is possible to identify regions of close contact corresponding to different types of interactions. The analysis also generates 2D fingerprint plots that summarize the relative contributions of various intermolecular contacts.

Hydrogen Bonding

Although this compound does not possess strong hydrogen bond donors like -OH or -NH groups, weak C-H···O hydrogen bonds are likely to play a significant role in its crystal packing. The oxygen atoms of the ester, ether, and morpholine functionalities can act as hydrogen bond acceptors.

Van der Waals Interactions

Computational Chemistry and Theoretical Investigations of Methyl 4 2 Morpholinoethoxy Benzoate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry Optimization, and Vibrational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy conformation on the potential energy surface. chemrxiv.org For Methyl 4-(2-morpholinoethoxy)benzoate, geometry optimization reveals crucial parameters such as bond lengths, bond angles, and dihedral angles. nih.gov Theoretical calculations are typically performed on an isolated molecule in the gaseous phase, which may lead to slight deviations when compared to experimental data from the solid crystalline state. nih.gov

Vibrational analysis, performed after geometry optimization, calculates the frequencies of molecular vibrations. These theoretical frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. researchgate.netconicet.gov.ar Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of chemical bonds. mdpi.com For instance, the analysis would identify characteristic stretching vibrations for the carbonyl (C=O) group, the aromatic C-C bonds, and the C-O and C-N bonds of the morpholinoethoxy side chain. researchgate.netresearchgate.net

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound based on DFT Calculations.
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic RingC-H stretch3000-3100
Carbonyl (Ester)C=O stretch1700-1725
Aromatic RingC=C skeletal stretch1400-1625
Ether & EsterC-O stretch1200-1300
Morpholine (B109124)C-N stretch1000-1250

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.netresearchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential values. researchgate.net Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netdergipark.org.tr

For this compound, the MEP map would highlight specific reactive zones. The oxygen atoms of the ester's carbonyl group and the ether linkage, along with the oxygen and nitrogen atoms of the morpholine ring, are expected to be the most electron-rich areas (negative potential). These sites represent the primary centers for interaction with electrophiles. Conversely, the hydrogen atoms of the aromatic ring and the methyl group would exhibit a positive electrostatic potential, making them potential sites for nucleophilic interactions. dergipark.org.tr Understanding this potential distribution is crucial for predicting intermolecular interactions, including hydrogen bonding. researchgate.net

Table 2: Predicted Reactive Sites of this compound from MEP Analysis.
Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Carbonyl Oxygen (C=O)Negative (Red)Site for Electrophilic Attack
Ether & Morpholine OxygensNegative (Red/Yellow)Site for Electrophilic Attack, H-bond Acceptor
Morpholine NitrogenNegative (Yellow/Green)Site for Electrophilic Attack, H-bond Acceptor
Aromatic HydrogensPositive (Blue)Site for Nucleophilic Attack

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Determination of Electronic Energy Gaps

Frontier Molecular Orbital (FMO) theory is fundamental to understanding electronic transitions and chemical reactivity. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. mdpi.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy relates to its electron affinity. materialsciencejournal.org

Table 3: Key Parameters from Frontier Molecular Orbital Analysis.
ParameterSymbolSignificance
Highest Occupied Molecular Orbital EnergyE(HOMO)Electron-donating ability; related to ionization potential
Lowest Unoccupied Molecular Orbital EnergyE(LUMO)Electron-accepting ability; related to electron affinity
HOMO-LUMO Energy GapΔE = E(LUMO) - E(HOMO)Indicates chemical reactivity and kinetic stability

Molecular Dynamics (MD) Simulations for Conformational Sampling, Stability, and Dynamic Behavior

While quantum methods like DFT are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations use classical mechanics principles to model the movements of atoms and molecules, allowing for the exploration of different molecular conformations and their relative stabilities. mdpi.com

For a flexible molecule like this compound, the ethoxy-morpholine side chain can adopt numerous conformations. MD simulations can sample these conformational states by simulating the molecule's movement in a defined environment (e.g., in a solvent like water) over a period of time, typically nanoseconds. biotechnologia-journal.org This process helps identify the most populated and energetically favorable conformations, providing a picture of the molecule's structural flexibility and how it might adapt its shape when interacting with other molecules, such as a biological receptor. mdpi.com

In Silico Prediction of Molecular Properties and Ligand-Target Interactions

In silico methods are computational techniques used to predict the physicochemical and pharmacokinetic properties of a molecule, which are crucial in fields like drug discovery. researchgate.net These methods can estimate properties related to a compound's Absorption, Distribution, Metabolism, and Excretion (ADME). biotechnologia-journal.org Key properties include lipophilicity (logP), water solubility (logS), polar surface area (TPSA), and potential to cross the blood-brain barrier. biotechnologia-journal.org Various web servers and software can predict these properties based on the molecule's structure. biotechnologia-journal.orgresearchgate.net

Furthermore, molecular docking is an in silico technique that predicts the preferred orientation of a ligand when it binds to a target molecule, usually a protein receptor, to form a stable complex. nih.govuem.br Docking simulations for this compound could identify potential biological targets and elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.gov This information is vital for understanding the molecule's potential biological activity.

Table 4: Commonly Predicted In Silico Molecular Properties.
PropertyAbbreviationSignificance
Octanol-Water Partition CoefficientlogPMeasures lipophilicity, affects membrane permeability
Aqueous SolubilitylogSAffects absorption and distribution
Topological Polar Surface AreaTPSACorrelates with drug transport properties
Number of Hydrogen Bond DonorsHBDInfluences binding and solubility
Number of Hydrogen Bond AcceptorsHBAInfluences binding and solubility

Quantum Chemical Descriptors and Their Correlation with Structure-Property Relationships

From the fundamental energies calculated by DFT, particularly the HOMO and LUMO energy levels, a variety of global quantum chemical descriptors can be derived. materialsciencejournal.org These descriptors quantify different aspects of a molecule's reactivity and are used to establish structure-property relationships. Key descriptors include:

Ionization Potential (I) : The energy required to remove an electron (approximated as I ≈ -E(HOMO)).

Electron Affinity (A) : The energy released when an electron is added (approximated as A ≈ -E(LUMO)).

Electronegativity (χ) : The ability of a molecule to attract electrons (χ = (I + A) / 2). mdpi.com

Chemical Hardness (η) : A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. irjweb.commdpi.com

Chemical Softness (S) : The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive. nih.gov

Electrophilicity Index (ω) : A measure of the energy lowering due to maximal electron flow between donor and acceptor (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). mdpi.com

These calculated descriptors for this compound provide a quantitative basis for comparing its reactivity with other molecules and for predicting its chemical behavior in various environments.

Biochemical and Mechanistic Investigations in Vitro of Methyl 4 2 Morpholinoethoxy Benzoate Analogues

In Vitro Metabolic Stability and Biotransformation Pathways (e.g., Hydrolysis by Carboxylesterases in Tissue Extracts)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. For ester-containing compounds like methyl 4-(2-morpholinoethoxy)benzoate, a primary biotransformation pathway is hydrolysis, often mediated by carboxylesterases (CES) present in tissues such as the liver and in plasma. nih.govresearchgate.net

In vitro studies using rat liver microsomes, a rich source of carboxylesterases, have been employed to determine the hydrolytic stability of benzoate (B1203000) esters. nih.gov Research comparing the metabolic behavior of simple benzoate esters demonstrates that these compounds are susceptible to enzymatic hydrolysis. For instance, studies have shown that methyl benzoate is hydrolyzed in the presence of rat liver microsomes. nih.gov The primary metabolite resulting from this pathway is the corresponding carboxylic acid, 4-(2-morpholinoethoxy)benzoic acid, which can then undergo further phase II metabolism, such as glucuronidation. nih.gov

In addition to hydrolysis, other biotransformation pathways may include oxidative metabolism mediated by cytochrome P450 (CYP) enzymes. Studies on structurally related benzoate derivatives have identified hydroxylation as another key metabolic step. For example, the metabolism of certain quinolin-8-yl benzoates involves initial ester hydrolysis followed by hydroxylation of the molecule by various CYP isozymes, including CYP2C8, CYP2C9, CYP3A4, and CYP3A5. nih.gov

The table below presents data on the in vitro hydrolytic stability of simple benzoate esters in rat liver microsomes, which serves as a model for the expected metabolism of this compound.

Table 1: In Vitro Metabolic Half-Life of Benzoate Esters in Rat Liver Microsomes

Enzyme Inhibition Kinetics and Characterization of Specific Biochemical Target Interactions (e.g., Malate Dehydrogenase, Reverse Transcriptase, QcrB)

Analogues of this compound have been investigated for their ability to inhibit specific enzymes, which can reveal their potential therapeutic mechanisms.

Malate Dehydrogenase (MDH) Several studies have identified aryloxyacetylamino benzoic acid and benzohydrazide derivatives as inhibitors of malate dehydrogenase 2 (MDH2), a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle. nih.govnih.gov One potent dual inhibitor of both cytosolic (MDH1) and mitochondrial (MDH2) malate dehydrogenase is methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoate. nih.gov Kinetic analyses revealed that this compound acts as a competitive inhibitor for both isoforms. nih.gov Inhibition of MDH2 disrupts the TCA cycle, leading to reduced NADH levels, decreased mitochondrial respiration, and subsequent suppression of hypoxia-inducible factor-1α (HIF-1α) accumulation, a key target in cancer metabolism. nih.govnih.govnih.gov

Reverse Transcriptase While various chemical scaffolds are known to inhibit viral reverse transcriptase, literature specifically detailing the inhibition of this enzyme by this compound or its close analogues is not readily available in current scientific databases.

QcrB (Subunit of the bc1-aa3 complex) The morpholine (B109124) moiety is present in a novel class of inhibitors targeting Mycobacterium tuberculosis. A series of morpholino-thiophenes (MOTs) were identified as potent antitubercular agents that target QcrB, a critical subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex). nih.govdundee.ac.uknih.gov This complex is essential for oxygen-dependent respiration in the bacterium. Although these compounds are thiophene derivatives rather than benzoates, the presence of the morpholine group highlights a potential role for this functional group in binding to specific enzyme targets. nih.gov

Table 2: Enzyme Inhibition by Benzoate and Morpholine Analogues

Investigations of Receptor Binding Profiles in Cell-Free and Cellular Assay Systems

The pharmacological activity of a compound is often defined by its binding affinity to specific cellular receptors. The structural backbone of this compound, particularly the aminoethoxyphenyl group, is a key pharmacophore in compounds designed to interact with nuclear hormone receptors, such as Selective Estrogen Receptor Modulators (SERMs). researchgate.net

Studies have been conducted to determine the binding affinity of various benzoate esters to human estrogen receptors alpha (ERα) and beta (ERβ). nih.gov Competitive binding assays with alkyl p-hydroxybenzoates (parabens) showed that these compounds can displace estradiol from both ERα and ERβ. The binding affinity was found to increase with the length of the alkyl side-chain, with methyl p-hydroxybenzoate showing weaker affinity compared to its longer-chain counterparts like isobutyl p-hydroxybenzoate. nih.gov Another study identified butyl 4-(butyryloxy)benzoate as a selective ERβ agonist, demonstrating approximately 13-fold higher agonistic activity for ERβ over ERα in a yeast two-hybrid assay. nih.gov These findings suggest that compounds structurally related to this compound have the potential to bind to and modulate estrogen receptors.

Table 3: Receptor Binding Affinity of Benzoate Analogues

Modulation of Intracellular Biochemical Pathways by Related Benzoate Derivatives (In Vitro Models)

The interaction of a compound with its molecular target (enzyme or receptor) initiates a cascade of events that modulates intracellular biochemical pathways.

As discussed previously, the inhibition of MDH2 by benzoate derivatives directly impacts cellular metabolism. By reducing mitochondrial respiration and NADH production, these compounds lead to an increase in intracellular oxygen tension, which in turn promotes the degradation of HIF-1α. nih.gov This modulation of the HIF-1 pathway is a significant finding, as this pathway is a central regulator of cellular adaptation to hypoxia and is often dysregulated in cancer. nih.govnih.gov

Furthermore, the binding of benzoate analogues to estrogen receptors suggests they can modulate estrogen-mediated signaling pathways. The binding of an agonist to ERβ, for example, can influence the expression of target genes. It has been shown that the selective ERβ agonist butyl 4-(butyryloxy)benzoate can induce the expression of the glucose transporter GLUT4 in CHO-K1 cells. nih.gov In other contexts, SERMs that bind to estrogen receptors have been shown to inhibit the Raf-1/MAPK/ERK signal transduction pathway, thereby preventing hormone-mediated gene expression and blocking cell proliferation. researchgate.net These examples demonstrate that benzoate derivatives can influence critical pathways involved in metabolism, cell survival, and proliferation.

Molecular Docking and Protein-Ligand Interaction Analyses to Elucidate Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This analysis provides insights into the binding mode, affinity, and the specific molecular interactions that stabilize the complex.

Docking studies with benzoate derivatives have been performed on various protein targets. In the case of MDH2 inhibitors, modeling suggests that the compounds bind within the enzyme's active site. nih.gov For the binding of sodium benzoate to bovine serum albumin (BSA), a model transport protein, docking studies revealed that the interaction is stabilized primarily by hydrogen bonding and van der Waals forces. nih.govresearchgate.net Specifically, hydrogen bonds were observed between the carboxyl group of the benzoate and amino acid residues like ARG256, while other residues within the binding pocket contributed to stability through distance-dependent van der Waals forces. nih.gov

In studies of a hydroxybenzoate derivative with the estrogen receptor α (ERα), molecular docking predicted a favorable binding free energy, indicating a stable interaction within the receptor's ligand-binding pocket. Similarly, docking of benzyloxy-4-oxopyridin benzoate derivatives into the heme sheet, a target in antimalarial research, showed effective hydrophobic interactions. These computational analyses are invaluable for understanding the structural basis of a ligand's activity and for guiding the design of more potent and selective analogues.

Table 4: Summary of Molecular Docking Analyses of Benzoate Analogues

Structure Activity Relationship Sar Studies of Methyl 4 2 Morpholinoethoxy Benzoate and Its Structural Analogues

Systemic Exploration of Substituent Effects on the Benzoate (B1203000) Moiety and Aromatic Ring in Relation to Biochemical Activity

The benzoate moiety and its aromatic ring are primary sites for structural modification to probe their influence on biochemical activity. Alterations to this part of the scaffold can significantly impact electronic properties, lipophilicity, and steric interactions with the target protein.

Research into various benzoate and cinnamate (B1238496) analogues has demonstrated that substitutions on the aromatic ring play a pivotal role in their biological effects, such as cytotoxicity and DNA methylation inhibition. For instance, studies on methyl cinnamate derivatives revealed that compounds with hydroxyl and methoxy (B1213986) groups, like methyl 4-hydroxycinnamate, methyl 3,4-dihydroxycinnamate, methyl 3,4,5-trimethoxycinnamate, and methyl 3,4-dimethoxycinnamate, exhibit significant cytotoxic and DNA methylation inhibitory activities. nih.gov The position and nature of these substituents are crucial; for example, methyl 3,4-dihydroxycinnamate was identified as the most active in one study, with a potent IC50 value. nih.gov This highlights the importance of the substitution pattern on the aromatic ring for molecular recognition and activity.

Furthermore, the electronic nature of the substituents can dictate the interaction with biological targets. In the context of other aromatic compounds, such as benzothiazole (B30560) derivatives, the presence of electron-withdrawing groups like trifluoromethyl groups has been correlated with strong cytotoxic activity, suggesting that such modifications can enhance binding affinity to the target.

The planarity of the molecule, influenced by substituents, is another key factor. For instance, the structure of methyl 4-methyl-benzoate is nearly planar, a feature that can facilitate stacking interactions within a protein's binding pocket. nih.gov The introduction of various substituents can alter this planarity and, consequently, the biological activity.

Table 1: Effect of Substituents on the Aromatic Ring of Benzoate and Cinnamate Analogues on Biochemical Activity nih.gov

CompoundSubstituentsObserved Activity
Methyl 4-hydroxycinnamate4-OHCytotoxicity, DNA methylation inhibition
Methyl 3,4-dihydroxycinnamate3,4-diOHPotent cytotoxicity (IC50 = 109.7 ± 0.8 µM)
Methyl 3,4,5-trimethoxycinnamate3,4,5-triOCH3Cytotoxicity, DNA methylation inhibition
Methyl 3,4-dimethoxycinnamate3,4-diOCH3Cytotoxicity, DNA methylation inhibition

The Role of the Morpholinoethoxy Side Chain in Modulating In Vitro Potency, Selectivity, and Physicochemical Profiles

In studies of related compounds, the basic side chain is often essential for antagonistic activity. The nature of the cyclic amine in this side chain can be varied to optimize potency and selectivity. For instance, replacing the morpholine (B109124) ring with other cyclic amines like piperidine (B6355638) or pyrrolidine (B122466) can lead to changes in basicity and conformational flexibility, thereby affecting the binding affinity and selectivity for the target. A series of methyl 4-[2-(cyclized amino)ethoxy]benzoate esters, including pyrrolidinyl and piperidinyl analogues, have been synthesized as key intermediates for selective estrogen receptor modulators (SERMs), underscoring the importance of this side chain in defining the pharmacological profile. researchgate.net

The morpholino group itself contributes to the aqueous solubility of the molecule, a desirable property for drug candidates. However, it can also be a site of metabolic degradation. Therefore, modifications to the morpholino ring or its replacement with other heterocycles are common strategies to improve metabolic stability. For example, introducing substituents on the morpholine ring can sterically hinder metabolic enzymes, thereby increasing the compound's half-life.

The ethoxy linker connecting the morpholine ring to the benzoate core also plays a role in positioning the basic amine for optimal interaction with the target. Variations in this linker, as discussed in the next section, can further fine-tune the compound's activity.

Impact of Linker Chemistry and Alkyl Chain Length on Molecular Recognition and Biochemical Outcome

The linker connecting the aromatic core to the side chain is a key structural element that dictates the relative orientation of these two important pharmacophoric features. The length and flexibility of this linker are critical for proper molecular recognition by the target protein.

Studies on various classes of compounds have consistently shown that the length of the alkyl chain in a linker can have a profound effect on biological activity. For instance, in a series of 4-methylcoumarin (B1582148) derivatives, the presence of an n-decyl chain at the C3 position resulted in the most potent anticancer activity. nih.gov This suggests that a longer alkyl chain can lead to enhanced hydrophobic interactions within the binding pocket, thereby increasing potency. Conversely, in other systems, a shorter and more rigid linker might be preferred to lock the molecule in a bioactive conformation and minimize entropic losses upon binding.

The chemical nature of the linker is also important. Replacing a flexible alkyl chain with a more rigid unit, such as a triple bond, has been shown to significantly reduce affinity in some cases, as seen with certain GluN2B receptor antagonists. nih.gov This indicates that a certain degree of flexibility in the linker is necessary for the molecule to adopt the optimal conformation for binding.

Investigations into the effect of alkyl chain length on the molecular interactions of methyl benzoate with alcohols have shown that increasing the chain length of the alcohol weakens hydrogen bond interactions and packing efficiency. researchgate.net While this is in a different context, it illustrates the general principle that alkyl chain length can significantly modulate intermolecular forces, which is directly relevant to drug-receptor interactions.

Table 2: Influence of Linker and Alkyl Chain Length on Biochemical Activity

Compound ClassLinker/Alkyl Chain ModificationImpact on ActivityReference
4-Methylcoumarinsn-decyl chain at C3Most potent anticancer activity nih.gov
3-BenzazepinesIncorporation of a triple bond into the butyl spacerConsiderable reduction of GluN2B affinity nih.gov
Conjugated PolymersVariation of alkyl side chain length (hexyl to pentadecyl)Controls the formation of different semi-crystalline phases rsc.org

Stereochemical Influences on In Vitro Biological Activity in Chiral Analogues (if applicable)

While methyl 4-(2-morpholinoethoxy)benzoate itself is not chiral, the introduction of stereocenters into its analogues can have a profound impact on their biological activity. Stereochemistry is a critical factor in drug action, affecting target binding, metabolism, and distribution. nih.govresearchgate.netnih.gov

The differential activity of enantiomers arises from the three-dimensional nature of drug-receptor interactions. One enantiomer may fit snugly into the binding site of a target protein, while the other may bind with lower affinity or not at all. This has been demonstrated in numerous studies of chiral compounds. For example, in a study of 3-Br-acivicin isomers and their derivatives, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry is crucial for their uptake and/or target interaction. nih.govresearchgate.netnih.gov

Therefore, if chiral analogues of this compound were to be synthesized, for instance by introducing a chiral center in the linker or on the morpholine ring, it would be essential to separate and test the individual enantiomers to fully characterize their pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds, thereby guiding the design and optimization of more potent and selective analogues.

QSAR models are built by developing a mathematical relationship between a set of molecular descriptors and the observed biological activity. These descriptors can be physicochemical properties (e.g., logP, pKa), electronic properties (e.g., atomic charges), or topological indices that encode the structure of the molecule. Various machine learning algorithms, such as multiple linear regression, partial least squares, and more advanced methods like extra trees and gradient boosting, can be used to build these models. mdpi.com

For a series of this compound analogues, a QSAR study would involve synthesizing and testing a diverse set of compounds with variations in the aromatic ring substituents, the linker, and the side chain. The resulting biological data would then be used to build predictive models. These models can help to:

Identify the key molecular features that contribute to the desired activity.

Predict the potency of new, unsynthesized analogues.

Prioritize the synthesis of the most promising compounds, thus saving time and resources.

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. nih.govresearchgate.net A well-validated QSAR model can be a powerful tool for the rational design of new analogues with improved therapeutic profiles. The development of automated QSAR modeling platforms is further streamlining this process, making it more accessible and efficient. chemrxiv.org

Emerging Research Perspectives and Future Directions for Methyl 4 2 Morpholinoethoxy Benzoate Research

Development of Novel and Sustainable Synthetic Routes for Complex Analogues

The future of drug discovery and development is intrinsically linked to the creation of efficient, cost-effective, and environmentally benign synthetic methodologies. For analogues of Methyl 4-(2-morpholinoethoxy)benzoate, research is moving towards greener and more innovative synthetic strategies. Traditional methods for synthesizing benzoate (B1203000) esters and morpholine (B109124) derivatives are being re-evaluated in favor of more sustainable alternatives. jsynthchem.commdpi.com

Recent advancements focus on the use of solid acid catalysts, such as zirconium-based catalysts, for esterification reactions. mdpi.comresearchgate.net These catalysts are often recoverable and reusable, significantly reducing chemical waste and avoiding the environmental issues associated with strong mineral acids like sulfuric acid. mdpi.comresearchgate.netresearchgate.net Furthermore, techniques like microwave-assisted synthesis are being explored to reduce reaction times and energy consumption for benzoate ester formation. uwlax.edu

For the morpholine moiety, novel de novo syntheses are being developed using multicomponent reactions. acs.orgnih.gov This approach allows for the rapid assembly of highly substituted and diverse morpholine rings from simple precursors, offering a significant advantage over traditional multi-step methods. acs.orgnih.gov Green chemistry principles are also being applied to morpholine synthesis, utilizing safer reagents and solvents to minimize environmental impact. chemrxiv.org The development of these sustainable and innovative routes is crucial for building libraries of complex analogues for further biological evaluation. nih.gov

Synthetic StrategyDescriptionAdvantagesReferences
Solid Acid CatalysisUse of reusable solid acids (e.g., Zirconium/Titanium oxides) for the esterification of the benzoic acid moiety.Environmentally friendly, catalyst is recoverable and reusable, reduces wastewater. mdpi.comresearchgate.net
Microwave-Assisted SynthesisEmploying microwave irradiation to accelerate the esterification reaction.Reduced reaction times, lower energy consumption, potentially higher yields. uwlax.edu
De Novo Morpholine SynthesisAssembly of the morpholine ring from simple acyclic precursors using multicomponent reactions.Allows for greater structural diversity and control over substitution patterns. acs.orgnih.gov
Green Annulation of 1,2-amino alcoholsCyclization of 1,2-amino alcohols using environmentally benign reagents and conditions.Avoids hazardous reagents, simpler purification, redox-neutral. chemrxiv.orgorganic-chemistry.org

Integration of Chemoinformatics and Artificial Intelligence for De Novo Compound Design and Lead Optimization

Computational TechniqueApplication in this compound ResearchPotential OutcomeReferences
De Novo DesignGenerates novel molecular structures based on the core scaffold.Discovery of new analogues with unique biological activities. arxiv.org
QSAR ModelingPredicts the biological activity of designed analogues based on their structural features.Prioritization of compounds for synthesis and testing. numberanalytics.comnih.gov
Molecular DockingSimulates the binding of analogues to their biological targets (e.g., estrogen receptors).Understanding of key molecular interactions and rational design of more potent compounds. numberanalytics.com
ADMET PredictionPredicts the pharmacokinetic and toxicity profiles of new compounds.Early identification of candidates with poor drug-like properties. nih.gov
Generative AIAutomates the design-test-learn cycle for rapid lead optimization.Accelerated development of clinical candidates with improved efficacy and safety. ardigen.comnih.gov

Exploration of Multi-Targeting Approaches Utilizing this compound Scaffolds

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Consequently, there is a growing interest in developing multi-target drugs that can modulate several targets simultaneously. oup.com The scaffold of this compound, a precursor to SERMs which already exhibit tissue-selective effects, is a promising starting point for the design of such multi-targeting agents. nih.govoup.comclevelandclinic.org

The core structure, featuring a benzoate ester linked to a morpholine ring via an ethoxy bridge, possesses key pharmacophoric elements that can be rationally modified to interact with different biological targets. nih.gov The morpholine ring, in particular, is considered a privileged structure in medicinal chemistry, known for improving pharmacokinetic properties and providing key interactions with a variety of receptors and enzymes. nih.govsci-hub.se

Research in this area could focus on designing analogues that not only modulate estrogen receptors but also interact with other relevant targets. For instance, in the context of breast cancer, a multi-target drug could simultaneously inhibit estrogen receptor signaling and another key pathway involved in tumor growth, such as a protein kinase. nih.gov This polypharmacological approach could lead to more effective therapies and potentially overcome drug resistance mechanisms that can arise with single-target agents. nih.govnih.gov

Potential Target CombinationTherapeutic AreaRationaleReferences
Estrogen Receptor (ER) & a Protein KinaseBreast CancerSimultaneously block hormone-dependent and growth factor-driven proliferation. nih.gov
ER & a Neurotransmitter ReceptorNeurodegenerative DiseasesCombine neuroprotective effects of ER modulation with symptomatic relief. acs.org
ER & an Inflammatory MediatorInflammatory DiseasesAddress both the hormonal and inflammatory components of the disease. oup.com
ERα & ERβ selectivityVariousFine-tuning tissue-specific effects for improved safety and efficacy. wikipedia.org

Advanced Biophysical Techniques for In-depth Mechanistic Understanding of Molecular Interactions

A deep understanding of how a drug molecule interacts with its biological target at the molecular level is fundamental for rational drug design. Advanced biophysical techniques are being increasingly employed to provide detailed insights into the binding thermodynamics, kinetics, and structural basis of these interactions for analogues derived from the this compound scaffold.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of the morpholine ring and its interactions with target proteins in solution. nih.govresearchgate.netrsc.org Dynamic NMR studies can reveal the energy barriers to ring inversion, which can be influenced by substitution and binding events. researchgate.net Techniques like saturation transfer difference (STD) NMR can identify which parts of the ligand are in close contact with the receptor.

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This information is invaluable for understanding the driving forces behind ligand binding and for optimizing compounds during lead development.

X-ray crystallography can provide high-resolution three-dimensional structures of the ligand-protein complex, revealing the precise binding mode and key intermolecular interactions. This structural information is crucial for structure-based drug design, allowing for the rational modification of the scaffold to enhance binding affinity and selectivity.

Biophysical TechniqueInformation GainedApplication in ResearchReferences
Nuclear Magnetic Resonance (NMR)Conformation, dynamics, and binding epitope mapping.Understanding ligand-receptor interactions in solution. nih.govresearchgate.netnih.govstackexchange.com
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Thermodynamic characterization of binding and lead optimization. tandfonline.com
X-ray CrystallographyHigh-resolution 3D structure of the ligand-protein complex.Structure-based drug design and understanding of binding mode. tandfonline.com
Surface Plasmon Resonance (SPR)Binding kinetics (association and dissociation rates).Real-time analysis of binding events and screening. tandfonline.com

Application of this compound as a Chemical Probe in Complex Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or in vivo context. dtic.mildtic.mil The this compound scaffold represents an excellent starting point for the development of chemical probes for studying estrogen receptor biology. nih.gov

By modifying the core structure, researchers can incorporate various functional groups to create specialized probes. For example, attaching a fluorescent dye to the scaffold can create a fluorescent probe for visualizing the localization and dynamics of estrogen receptors in living cells using microscopy techniques. nih.govmdpi.com The morpholine moiety itself has been used in the design of fluorescent probes for acidic organelles like lysosomes. nih.gov

Alternatively, a photoaffinity label or a reactive group can be introduced to create a probe that covalently binds to the receptor upon activation, for example by UV light. nih.gov Such probes are useful for identifying the binding site and for proteomic studies to discover new interacting proteins. Furthermore, attaching a biotin (B1667282) tag can facilitate the purification of the receptor-probe complex for subsequent analysis. The development of such chemical probes based on the this compound structure will provide powerful tools to dissect the complex roles of estrogen signaling in health and disease. acs.org

Type of Chemical ProbeModification to ScaffoldApplicationReferences
Fluorescent ProbeAttachment of a fluorophore (e.g., BODIPY, fluorescein).Visualize receptor localization and dynamics in live cells. nih.govmdpi.com
Photoaffinity ProbeIncorporation of a photoreactive group (e.g., azide, diazocarbonyl).Covalently label the receptor for binding site identification. nih.gov
Affinity-Based ProbeAttachment of an affinity tag (e.g., biotin).Purify the receptor and its interacting partners for proteomic analysis. acs.org
PET ProbeIncorporation of a positron-emitting radionuclide (e.g., 18F).Non-invasive imaging of receptor distribution and levels in vivo. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(2-morpholinoethoxy)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the morpholinoethoxy group can be introduced via reaction of 4-hydroxybenzoic acid derivatives with 2-morpholinoethyl halides. Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and byproduct formation.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
  • Catalysts : Use of bases like K₂CO₃ to deprotonate phenolic intermediates .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progress .
    • Data Table :
StepReagents/ConditionsPurposeYield Optimization Tips
14-Hydroxybenzoic acid, 2-morpholinoethyl bromideEtherificationUse excess alkylating agent (1.2 equiv.)
2Methylation (CH₃I, K₂CO₃ in acetone)EsterificationReflux for 6–8 hours

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is used:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., morpholinoethoxy protons at δ 3.5–4.0 ppm) .
  • IR : Stretching frequencies for ester C=O (~1720 cm⁻¹) and morpholine C-N (~1100 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D conformation (e.g., using SHELX or ORTEP software) .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

  • Methodological Answer :

  • Docking Studies : Software like AutoDock Vina models binding affinities to target proteins (e.g., enzymes). The morpholino group’s electron-rich nitrogen may form hydrogen bonds .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA. The ester group’s electrophilicity can be quantified to predict reactivity .
    • Data Contradiction Example : Discrepancies between predicted and experimental binding energies may arise from solvation effects—incorporate implicit solvent models (e.g., COSMO) for accuracy .

Q. What strategies resolve contradictions in biological assay data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation).
  • Byproduct Analysis : Use LC-MS to detect degradation products interfering with assays .
  • SAR Studies : Compare analogues (e.g., methyl vs. ethyl esters) to isolate functional group contributions .

Q. How does the morpholinoethoxy group influence the compound’s physicochemical properties?

  • Methodological Answer :

  • LogP Measurements : Use shake-flask or HPLC methods. The morpholino group increases hydrophilicity (lower LogP) vs. non-polar substituents .
  • Solubility Tests : Phase-solubility analysis in buffers (e.g., PBS) quantifies aqueous solubility .
    • Data Table :
SubstituentLogP (Experimental)Aqueous Solubility (mg/mL)
Morpholinoethoxy1.8 ± 0.20.15
Ethoxy2.3 ± 0.30.08

Methodological Challenges & Solutions

Q. What are common pitfalls in scaling up synthesis, and how are they addressed?

  • Answer :

  • Heat Dissipation : Use jacketed reactors for exothermic steps (e.g., alkylation).
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) .
  • Byproduct Control : Optimize stoichiometry and reaction time via DoE (Design of Experiments) .

Q. How can researchers validate the compound’s stability under biological assay conditions?

  • Answer :

  • Forced Degradation Studies : Expose to acidic/basic/oxidative conditions and analyze via HPLC .
  • Metabolic Stability : Incubate with liver microsomes; quantify parent compound depletion via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.